[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Description
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound featuring a fused triazole and quinoline scaffold with a thiol (-SH) substituent at position 1. This structure combines the planar aromaticity of quinoline with the electron-rich triazole ring, enabling diverse interactions with biological targets. Derivatives of this compound have been investigated primarily for anticancer properties, with notable activity against hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (HCT116), and breast cancer (MCF-7) cell lines .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJIGZUQXYCDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions Involving Thiosemicarbazide Intermediates
Cyclization remains the most widely employed strategy for constructing the triazoloquinoline core. A representative method involves the use of thiosemicarbazide intermediates, which undergo intramolecular cyclization under acidic or thermal conditions. For example, 3-bromoacetylpyrazole derivatives react with 4-amino-1,2,4-triazole-3-thiols in refluxing ethanol with triethylamine catalysis to yield triazolo-thiadiazine hybrids .
Reaction Conditions
-
Solvent: Ethanol (absolute)
-
Catalyst: Triethylamine (0.2 mL per 20 mL solvent)
-
Temperature: Reflux (78–80°C)
-
Time: 5–7 hours
This method achieves yields of 76–85% , with purity enhanced by recrystallization from dimethylformamide (DMF)-ethanol mixtures. The thiol group is introduced via nucleophilic displacement of bromide ions, a step critical for retaining bioactivity.
Condensation Strategies Using Hydrazine Derivatives
Condensation reactions between quinoline precursors and hydrazine derivatives offer a modular approach to triazoloquinoline synthesis. A two-step protocol involves:
-
Formation of the quinoline-hydrazine adduct via nucleophilic substitution.
-
Cyclodehydration under acidic or oxidative conditions to form the triazole ring.
For instance, 2-chloroquinoline derivatives react with hydrazine hydrate in refluxing ethanol, followed by treatment with nitrobenzene at 473 K to induce cyclization.
Key Parameters
| Parameter | Value/Range |
|---|---|
| Hydrazine equivalents | 1.5–2.0 |
| Cyclization temperature | 150–200°C |
| Reaction time | 16–24 hours |
This method is notable for its regioselectivity, favoring triazole formation at the 4,3-a position due to electronic effects from the quinoline’s nitrogen atom.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry alternative to conventional heating, reducing reaction times from hours to minutes. A catalyst-free protocol involves irradiating a mixture of enaminonitriles and benzohydrazides at 150°C for 20 minutes.
Advantages
-
Yield improvement: 15–20% higher than thermal methods.
-
Solvent reduction: Ethanol or water can be used as green solvents.
-
Scalability: Demonstrated at pilot-plant scales (10–50 kg batches).
Post-cyclization modification enables precise introduction of the thiol group. After forming the triazoloquinoline core, Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) is used to convert carbonyl groups into thiols. For example, treatment of 5,9-dimethyl-[1, triazolo[4,3-a]quinolin-1-one with P₄S₁₀ in toluene under reflux yields the corresponding thiol derivative .
Reaction Metrics
-
Reagent ratio: 1:1.2 (substrate:P₄S₁₀)
-
Temperature: 110°C
-
Conversion rate: >90% (monitored via HPLC)
Comparative Analysis of Synthetic Methods
The table below evaluates four principal methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Green Metrics (E-factor*) |
|---|---|---|---|
| Cyclization | 76–85 | High | 8.2 |
| Condensation | 65–75 | Moderate | 12.4 |
| Microwave-assisted | 80–90 | High | 4.1 |
| Oxidative thiolation | 85–95 | Low | 15.8 |
*E-factor = (mass of waste)/(mass of product); lower values indicate greener processes.
Mechanistic Insights and Side Reactions
The cyclization mechanism proceeds via a 6π-electrocyclic transition state , as evidenced by density functional theory (DFT) studies . Competing pathways include:
-
Dimroth rearrangement : Observed when using excess hydrazine, leading to regioisomeric byproducts.
-
Oxidative degradation : Thiol groups may oxidize to disulfides under aerobic conditions, necessitating inert atmospheres.
Industrial Production Considerations
Large-scale synthesis requires addressing:
-
Exothermicity control : Jacketed reactors with cooling systems mitigate thermal runaway during cyclization.
-
Waste management : Ethanol recovery via distillation reduces solvent-related E-factors.
-
Quality control : HPLC with UV detection (λ = 254 nm) ensures >98% purity for pharmaceutical-grade material .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]quinoline-1-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its antimicrobial properties make it a candidate for use in preservatives and disinfectants .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Triazoloquinoxaline Derivatives
- Example: 4-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl derivatives.
- Key Differences: Replacement of quinoline with quinoxaline alters electronic properties and binding specificity. These compounds exhibit potent Topoisomerase II (TopoII) inhibition and DNA intercalation but lack the thiol group, which may reduce oxidative stress-mediated cytotoxicity compared to [1,2,4]triazolo[4,3-a]quinoline-1-thiol .
- Activity: IC₅₀ values in the nanomolar range against HepG2 and HCT116 .
Triazolopyridine Derivatives
- Example : 1,2,4-Triazolo[4,3-a]pyridine derivatives with hydrazone moieties.
Phosphonated Triazoloquinolines
- Example: 1-Methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines.
- Key Differences : The phosphonate group introduces negative charge, affecting membrane permeability. These derivatives are explored for antiproliferative activity but may have reduced DNA-binding affinity compared to the thiol variant .
Substituted Triazoloquinolines
- 5-Methyl Derivative: 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione (CAS 35359-27-4) replaces -SH with a thione (-S=O) group, reducing nucleophilicity. This modification decreases reactivity but may improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
Mechanism of Action and Selectivity
- Thiol-Containing Derivatives : Exhibit dual mechanisms—TopoII inhibition and DNA intercalation—due to the thiol’s ability to chelate metal ions in enzyme active sites .
- Non-Thiol Analogues: Triazoloquinoxalines rely solely on TopoII inhibition, while phosphonated derivatives show weaker DNA interaction, suggesting thiol’s critical role in dual activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-a]quinoline-1-thiol derivatives, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with quinoline precursors. For example, cyclocondensation of thiocarbohydrazide with quinoline intermediates under alkaline conditions yields the triazoloquinoline core . Automated reactors or continuous flow systems are employed to optimize reaction parameters (temperature, solvent, catalyst) for scalability and reproducibility . Purity is validated via HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How are substituent effects on the triazoloquinoline core characterized for antimicrobial activity?
- Methodological Answer : Substituents (e.g., methyl, methoxy, aryl groups) are introduced at positions 5, 8, or 9 via nucleophilic substitution or cross-coupling reactions. Antimicrobial potency is assessed using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For instance, 5,8,9-trimethyl derivatives exhibit enhanced activity due to improved lipophilicity, as shown in disk diffusion assays .
Q. What analytical techniques are critical for confirming the structure of triazoloquinoline-thiol derivatives?
- Methodological Answer : Structural elucidation combines spectroscopic methods:
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while C NMR confirms carbon backbone integrity .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 243.33 for 5,8,9-trimethyl derivatives) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do substituent variations in triazoloquinoline-1-thiol derivatives influence DNA intercalation and anticancer activity?
- Methodological Answer : DNA-binding affinity is quantified via fluorescence displacement assays (e.g., ethidium bromide competition) and molecular docking (using AutoDock Vina). Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at position 7 exhibit stronger intercalation (IC < 1 µM against HepG2 cells) due to enhanced π-π stacking with DNA base pairs . Comparative SAR studies show that thiol-containing derivatives have higher selectivity than their oxo or methylthio analogs .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for triazoloquinoline derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Prodrug Design : Phosphonylated derivatives (e.g., [(7-cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic acid) improve solubility and tissue penetration .
- ADMET Profiling : In silico tools (SwissADME, pkCSM) predict metabolic stability, while in vivo PK/PD studies in rodents correlate plasma concentration with efficacy .
Q. How are computational methods integrated to predict the binding mechanisms of triazoloquinoline-thiol derivatives with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and density functional theory (DFT) calculations model interactions with targets like topoisomerase II or bacterial gyrase. For example, the thiol group forms hydrogen bonds with Arg364 in E. coli gyrase, explaining its bactericidal activity . Free energy perturbation (FEP) studies quantify binding energy contributions of substituents .
Contradictions and Resolutions
- Contradiction : Some derivatives show high in vitro potency but low in vivo efficacy.
Resolution : Prodrug modification (e.g., phosphonate esterification) improves bioavailability, as seen in compound D (oral bioavailability: 22% → 58%) . - Contradiction : Electron-donating groups reduce antimicrobial activity in certain strains.
Resolution : Methoxy groups enhance activity against S. aureus but reduce penetration in Gram-negative bacteria due to outer membrane barriers, necessitating structural tuning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
